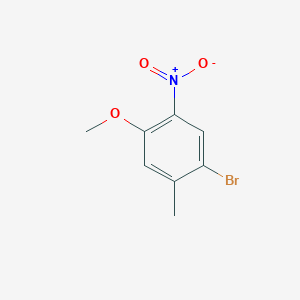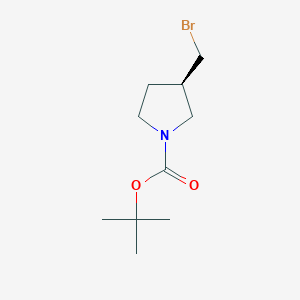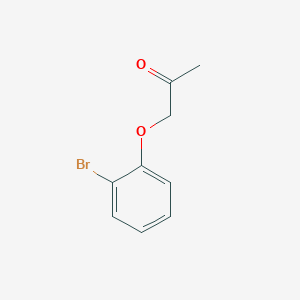
Methyl 3-(2,2,2-trifluoroethoxy)benzoate
Overview
Description
“Methyl 3-(2,2,2-trifluoroethoxy)benzoate” is a chemical compound with the CAS Number: 35453-46-4 . It has a molecular weight of 234.17 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9F3O3/c1-15-9(14)7-3-2-4-8(5-7)16-6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Organic Chemistry
Methyl 3-(2,2,2-trifluoroethoxy)benzoate and its derivatives are significant in the field of organic synthesis. Feng and Ngai (2016) describe a protocol for synthesizing trifluoromethoxy benzoate derivatives, which have crucial pharmacological and biological properties. This synthesis process is vital for developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016). Additionally, Gupton et al. (1982, 1983) discuss the formation of fluoroalkoxy benzenes, including ortho-2,2,2-trifluoroethoxy methyl benzoate, through nucleophilic substitution reactions, emphasizing its relevance in the synthesis of polymers, blood substitutes, and pesticides (Gupton et al., 1982).
Materials Science and Liquid Crystal Technology
In materials science, particularly in the study of liquid crystals, the derivatives of this compound play a critical role. Balagurusamy et al. (1997) report the synthesis of monodendrons based on methyl 3,4,5-trishydroxybenzoate, demonstrating their ability to form unique liquid-crystalline phases, which are essential for technological applications like display technologies (Balagurusamy et al., 1997).
Medicinal Chemistry and Radiotracers
This compound derivatives are also explored in the field of medicinal chemistry. Gao et al. (2018) discuss the synthesis of carbon-11-labeled CK1 inhibitors, including methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate, for potential use as PET radiotracers in imaging Alzheimer's disease (Gao et al., 2018).
Catalysis and Chemical Transformations
In catalysis, the derivatives of this compound are used to study and improve various chemical reactions. For example, Hwang et al. (2000) explore the protolytic activation of methyl benzoate by superacidic trifluoromethanesulfonic acid for the benzoylation of aromatic compounds (Hwang et al., 2000).
Spectroscopy and Physical Chemistry
Methyl benzoate, a related compound, is studied as a model compound in vibrational spectroscopy, as reported by Maiti (2014). This research contributes to the development of new infrared pulse schemes, potentially applicable to biomolecules (Maiti, 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(2,2,2-trifluoroethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)7-3-2-4-8(5-7)16-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHXPGXYHFEPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine](/img/structure/B1524388.png)









![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)


![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)
